1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, an oxopropyl group, and an isobutylthieno ring system
Mechanism of Action
Target of Action
The primary target of 1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the disruption of the normal cell cycle, leading to the arrest of cell growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . This is achieved through the induction of apoptosis within cells .
Preparation Methods
The synthesis of 1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as piperidine.
Introduction of the Benzylpiperazine Moiety: This step involves the reaction of the intermediate with benzylpiperazine under suitable conditions to form the desired product.
Oxopropyl Group Addition:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Studies are being conducted to understand its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level.
Industrial Applications:
Comparison with Similar Compounds
1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
Benzylpiperazine Derivatives: These compounds share the benzylpiperazine moiety and may have similar pharmacological properties.
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds share the core structure and may exhibit similar chemical reactivity and biological activity.
Oxopropyl-Substituted Compounds: These compounds share the oxopropyl group and may have similar chemical properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
12-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2S/c1-18(2)16-30-24(33)23-20(10-15-34-23)31-21(26-27-25(30)31)8-9-22(32)29-13-11-28(12-14-29)17-19-6-4-3-5-7-19/h3-7,10,15,18H,8-9,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPDFXZGAYHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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